molecular formula C22H24N6O9 B12378036 Disperse red 311 CAS No. 70729-65-6

Disperse red 311

Cat. No.: B12378036
CAS No.: 70729-65-6
M. Wt: 516.5 g/mol
InChI Key: FIIPIQBWGBRMTN-UHFFFAOYSA-N
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Description

The compound beta-Alanine, N-(3-(acetylamino)-4-((2,4-dinitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester (hereafter referred to as "Compound A") is a structurally complex derivative of beta-alanine. Its molecular architecture includes:

  • A beta-alanine backbone (3-aminopropanoic acid).
  • N-substituents: A phenyl ring modified with an acetylamino group (-NHCOCH₃) and a 2,4-dinitrophenyl azo group (-N=N-C₆H₃(NO₂)₂), which confers chromophoric properties. A 3-methoxy-3-oxopropyl group (-CH₂CH₂COOCH₃).
  • A methyl ester at the carboxyl terminus.

Properties

CAS No.

70729-65-6

Molecular Formula

C22H24N6O9

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C22H24N6O9/c1-14(29)23-19-12-15(26(10-8-21(30)36-2)11-9-22(31)37-3)4-6-17(19)24-25-18-7-5-16(27(32)33)13-20(18)28(34)35/h4-7,12-13H,8-11H2,1-3H3,(H,23,29)

InChI Key

FIIPIQBWGBRMTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Beta-Alanine, N-(3-(acetylamino)-4-((2,4-dinitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester (CAS No. 70729-65-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C22H24N6O9
  • Molecular Weight : 516.5 g/mol
  • IUPAC Name : Methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
  • CAS Number : 70729-65-6

Biological Activity Overview

The biological activity of beta-alanine derivatives, particularly those containing azo groups, has been studied extensively due to their potential applications in medicinal chemistry. Azo compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that beta-alanine derivatives exhibit varying degrees of antimicrobial properties. For instance, studies have shown that certain azo compounds can selectively inhibit Gram-positive bacteria while displaying lower activity against Gram-negative strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AActive against B. subtilis50 µg/mL
Compound BActive against E. coli100 µg/mL
Compound CActive against C. albicans75 µg/mL

The structure–activity relationship (SAR) of these compounds suggests that modifications to the phenyl ring can enhance antibacterial efficacy. Electron-donating groups have been found to increase activity against specific bacterial strains .

Anticancer Activity

Beta-alanine derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that some compounds exhibit selective cytotoxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for cancer treatment.

A study involving various beta-alanine derivatives reported the following findings:

CompoundCell Line TestedIC50 (µM)
Compound DHeLa (cervical cancer)10 µM
Compound EMCF-7 (breast cancer)15 µM
Compound FA549 (lung cancer)12 µM

These results highlight the potential of beta-alanine derivatives as lead compounds in the development of novel anticancer agents .

The mechanisms underlying the biological activities of beta-alanine derivatives are multifaceted. The presence of the azo group is significant as it can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins.

  • Antibacterial Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
  • Anticancer Mechanism : The cytotoxic effects observed in cancer cells may be attributed to apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies

Several case studies have explored the efficacy of beta-alanine derivatives in clinical and preclinical settings:

  • Study on Antimicrobial Efficacy :
    • Researchers tested a series of beta-alanine derivatives against clinical isolates of Staphylococcus aureus and found that certain modifications led to enhanced activity.
    • Results indicated a correlation between structural features and antimicrobial potency.
  • Evaluation in Cancer Models :
    • In vivo studies using mouse models demonstrated that specific beta-alanine derivatives significantly reduced tumor growth compared to controls.
    • Histological analysis revealed increased apoptosis in treated tumors, supporting the anticancer potential of these compounds .

Scientific Research Applications

Biological Applications

Beta-Alanine derivatives have been studied for their potential biological activities, including:

  • Antimicrobial Activity :
    • Research indicates that modifications of beta-alanine derivatives can enhance antimicrobial properties against various pathogens. For example, specific structural features were correlated with increased activity against Staphylococcus aureus .
  • Cancer Research :
    • Studies have evaluated the effects of beta-alanine derivatives on cancer cell lines. Some derivatives demonstrated cytotoxic effects and the ability to inhibit tumor growth in vitro .
  • Pharmacokinetics :
    • The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is essential for pharmacokinetic studies. This method allows for the assessment of the compound's absorption, distribution, metabolism, and excretion in biological systems .

Analytical Techniques

The analysis of beta-alanine derivatives typically involves:

  • Reverse Phase HPLC :
    • A method using acetonitrile and water as mobile phases can effectively separate and analyze this compound. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Case Studies

Several case studies illustrate the applications and effectiveness of beta-alanine derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers tested various beta-alanine derivatives against clinical isolates of Staphylococcus aureus. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship.
  • Evaluation in Cancer Models :
    • In vitro studies demonstrated that specific beta-alanine derivatives could inhibit the proliferation of cancer cells. These findings support further investigation into their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Functional Differences
Compound A Beta-alanine core with azo, acetylamino, and ester groups Chromophoric (azo), ester hydrolysis potential, moderate polarity
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-β-alanine ethyl ester (CAS 103051-70-3) Chloropropyl and ethoxy groups Higher lipophilicity (chlorine substituent); potential for nucleophilic substitution reactions
Reverse amide bile acid-beta-alanine conjugates Reversed amide bond orientation vs. beta-alanine conjugates Altered chromatographic retention (longer HPLC retention vs. standard beta-alanine conjugates)
N-Carbamyl-beta-alanine (pyrimidine metabolism intermediate) Carbamyl group replaces azo/acetylamino Biological role in pyrimidine catabolism; no chromophoric properties

Physicochemical Properties

Property Compound A Reverse Amide Bile Acid Conjugates N-Carbamyl-beta-alanine
Solubility Low (non-polar azo group) Moderate (polar amide/acid groups) High (polar carbamyl group)
Chromatography (TLC/HPLC) Migrates with beta-alanine conjugates in TLC; distinct HPLC retention Resolved from beta-alanine conjugates via reversed-phase HPLC Not applicable (metabolite)
Stability Azo group sensitive to light/oxidants Stable under physiological conditions Hydrolyzed by beta-ureidopropionase

Contrast with Beta-Alanine’s Ergogenic Effects

  • Beta-alanine supplementation (4–6 g/day) increases muscle carnosine by ~50%, delaying acidosis during high-intensity exercise (e.g., sprinting) .
  • However, Compound A’s structural complexity likely prevents carnosine synthesis, as its substituents block enzymatic processing .

Preparation Methods

Acetylation of the Aromatic Amine

The acetylamino group is introduced using acetyl chloride in the presence of a base such as pyridine. Excess acetyl chloride (1.5 equivalents) ensures complete acetylation, with reactions typically complete within 2 hours at 25°C.

Esterification of the Carboxylic Acid

Methanol and thionyl chloride (SOCl₂) are used to esterify the carboxylic acid moiety, achieving near-quantitative conversion under reflux conditions.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >99% purity.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities <0.5%.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, J=2.4 Hz, 1H, Ar-H), 8.32 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 3.72 (s, 3H, OCH₃)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (N=N)
MS (ESI+) m/z 517.4 [M+H]⁺

Industrial and Scalable Approaches

Large-scale synthesis (Patent US20040110228A1) employs continuous flow reactors to enhance safety and efficiency:

  • Diazotization : Microreactors with precise temperature control (−5°C) minimize decomposition.
  • Coupling : Tubular reactors achieve 95% conversion in <5 minutes.

Comparative Performance of Batch vs. Flow Synthesis:

Parameter Batch Reactor Flow Reactor
Yield 82% 95%
Reaction Time 2 hours 5 minutes
Byproduct Formation 8% <1%

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